N6-Succinyllysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

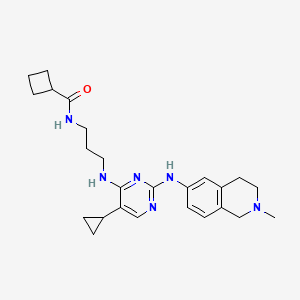

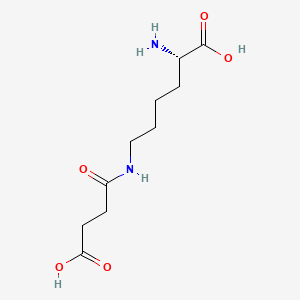

N6-Succinyllysine is a bioactive chemical with the molecular formula C10H18N2O5 . It is a type of protein post-translational modification (PTM) that can play important roles in a variety of cellular processes .

Synthesis Analysis

Lysine succinylation is a novel, broad-spectrum, dynamic, non-enzymatic protein post-translational modification . The succinyllysine residue was initially identified by mass spectrometry and protein sequence alignment . The succinylation level of GLS K311 increases when oxidative stress counteracts stress, thereby promoting the survival and proliferation of pancreatic ductal adenocarcinoma tumor cells .

Molecular Structure Analysis

The molecular weight of this compound is 246.26 g/mol . The IUPAC name is (2 S )-2-amino-6- (3-carboxypropanoylamino)hexanoic acid . The InChIKey is ZAFOVBXOMIXMTH-ZETCQYMHSA-N .

Chemical Reactions Analysis

Succinylation is essential for the regulation of protein function and control of various signaling and regulatory pathways . It is involved in several life activities, including glucose metabolism, amino acid metabolism, fatty acid metabolism, ketone body synthesis, and reactive oxygen species clearance, by regulating protease activity and gene expression .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 577.9±50.0 °C at 760 mmHg . The vapor pressure is 0.0±3.5 mmHg at 25°C . The enthalpy of vaporization is 94.5±6.0 kJ/mol . The flash point is 303.3±30.1 °C .

Applications De Recherche Scientifique

Rôle en biologie fongique

La N6-succinyllysine (Ksuc) joue un rôle crucial dans la biologie des champignons {svg_1}. Il s'agit d'une modification post-traductionnelle (MPT) caractérisée par l'ajout d'un groupe succinyl à un résidu lysine, ce qui induit une altération substantielle des propriétés chimiques et structurales de la protéine affectée {svg_2}. Cette altération chimique est réversible, dynamique par nature et conservée au cours de l'évolution {svg_3}. Elle s'est avérée importante dans divers processus biologiques, englobant les fonctions physiologiques normales et le développement de certains processus pathologiques et métabolites {svg_4}.

Impact sur la fonctionnalité des protéines

Ksuc est un type de MPT qui peut avoir un impact significatif sur la fonctionnalité des protéines {svg_5}. Elle peut contrôler divers processus cellulaires et métabolites secondaires (MS) chez les champignons {svg_6}. Le groupe succinyl modifie les propriétés chimiques et structurales de la protéine, ce qui peut avoir des effets profonds sur sa fonction {svg_7}.

Rôle dans les processus métaboliques

Ksuc est connu pour participer à divers processus cellulaires, en particulier dans les processus métaboliques {svg_8}. Les protéines liées aux processus métaboliques sont plus susceptibles d'être succinylées {svg_9}. Par exemple, les protéines associées à la glycolyse/gluconéogenèse et à la voie du cycle de l'acide citrique (cycle TCA) se sont avérées plus susceptibles d'être succinylées {svg_10}.

Implication dans la détection de quorum

Ksuc joue un rôle essentiel dans la détection de quorum de Staphylococcus epidermidis {svg_11}. La détection de quorum est un système de stimulation et de réponse corrélé à la densité de la population. Elle est cruciale pour la formation de biofilms, un facteur majeur de la pathogenèse de S. epidermidis {svg_12}.

Rôle dans le métabolisme énergétique

Ksuc s'est avérée jouer un rôle important dans le métabolisme énergétique {svg_13}. La succinylation de certaines protéines peut affecter leur rôle dans la production et l'utilisation d'énergie {svg_14}.

Applications thérapeutiques potentielles

Comprendre le rôle de Ksuc dans divers processus biologiques peut ouvrir la voie à des approches innovantes dans divers contextes cliniques {svg_15}. Par exemple, elle peut potentiellement être utilisée dans la gestion des mycotoxines {svg_16}.

Mécanisme D'action

Lysine succinylation is a newly identified protein post-translational modification that is reversible, dynamic, and evolutionarily conserved . It has been comprehensively studied in both bacterial and mammalian cells . Many studies have confirmed that succinylation plays a role in tumorigenesis by creating tissue heterogeneity, and can promote or inhibit various cancers via the regulation of different substrate targets or signaling pathways .

Propriétés

IUPAC Name |

(2S)-2-amino-6-(3-carboxypropanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFOVBXOMIXMTH-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)CCC(=O)O)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52685-16-2 |

Source

|

| Record name | N6-Succinyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052685162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-SUCCINYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH35AJA5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

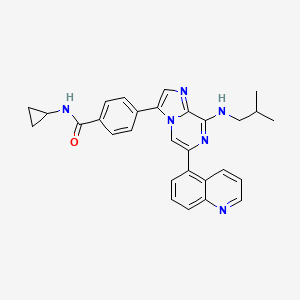

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

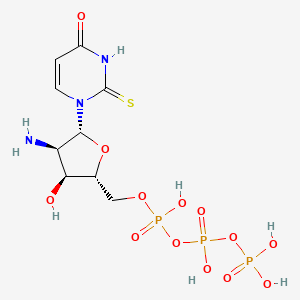

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)